molecular formula C5H14Cl2N2 B172595 (S)-Pyrrolidin-2-ylmethanamine dihydrochloride CAS No. 103382-84-9

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride

Cat. No.: B172595
CAS No.: 103382-84-9
M. Wt: 173.08 g/mol
InChI Key: QZRLFKCODRAOAY-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral amine compound that is widely used in various fields of scientific research. It is known for its role as a building block in the synthesis of pharmaceuticals and other biologically active compounds. The compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom.

Scientific Research Applications

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The safety data sheet for a similar compound, Ethylenediamine dihydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidin-2-ylmethanamine dihydrochloride typically involves the reduction of pyrrolidin-2-ylmethanone using a chiral reducing agent to obtain the desired enantiomer. The reaction is carried out under controlled conditions to ensure the selectivity and yield of the (S)-enantiomer. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to achieve the reduction of the ketone precursor. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-Pyrrolidin-2-ylmethanamine dihydrochloride: The enantiomer of the (S)-form, with different biological activity.

    Pyrrolidine: A simpler analog without the methanamine group.

    N-Methylpyrrolidine: A methylated derivative with different chemical properties.

Uniqueness

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is unique due to its chiral nature and specific interactions with biological targets. Its enantiomeric purity and ability to participate in a variety of chemical reactions make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRLFKCODRAOAY-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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